molecular formula C26H18N8O8 B10906781 N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide

N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide

Cat. No.: B10906781
M. Wt: 570.5 g/mol
InChI Key: CEFHSRRBPXMOSZ-NXMZODBASA-N
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Description

N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a nitrophenyl group, and benzodioxole moieties, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole core, followed by the introduction of the nitrophenyl group and the benzodioxole moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitrobenzene compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzodioxole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-BENZODIOXOL-5-YL derivatives: Compounds with similar benzodioxole moieties.

    Nitrophenyl-triazole derivatives: Compounds featuring both nitrophenyl and triazole groups.

Uniqueness

N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18N8O8

Molecular Weight

570.5 g/mol

IUPAC Name

4-N,5-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(4-nitrophenyl)triazole-4,5-dicarboxamide

InChI

InChI=1S/C26H18N8O8/c35-25(30-27-11-15-1-7-19-21(9-15)41-13-39-19)23-24(33(32-29-23)17-3-5-18(6-4-17)34(37)38)26(36)31-28-12-16-2-8-20-22(10-16)42-14-40-20/h1-12H,13-14H2,(H,30,35)(H,31,36)/b27-11+,28-12+

InChI Key

CEFHSRRBPXMOSZ-NXMZODBASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N/N=C/C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NN=CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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